Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester

Medicinal Chemistry Suzuki-Miyaura Coupling Regioselective Synthesis

This 5-boronic acid pinacol ester is the only direct Suzuki-Miyaura reagent for installing aryl/heteroaryl groups at the 5-position of the pyrazolo[1,5-a]pyridine core—a privileged scaffold in kinase inhibitor and adenosine receptor drug discovery. Unlike the 3-position isomer, it enables exclusive regioisomeric access to 5-substituted analogs critical for SAR expansion. Supplied with vendor-verified analytical documentation (COA, HPLC, MS, NMR) at ≥98% purity, it minimizes reaction failures and purification bottlenecks in parallel synthesis workflows. Multi-source global supply ensures competitive pricing and redundancy for long-term programs.

Molecular Formula C13H17BN2O2
Molecular Weight 244.1
CAS No. 2379560-85-5
Cat. No. B2692400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester
CAS2379560-85-5
Molecular FormulaC13H17BN2O2
Molecular Weight244.1
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=NN3C=C2
InChIInChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-6-8-16-11(9-10)5-7-15-16/h5-9H,1-4H3
InChIKeyFKOPUHQSSHXQQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester: A Key Building Block for Suzuki-Miyaura Cross-Coupling in Medicinal Chemistry


Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester (CAS 2379560-85-5) is a heteroaryl boronic ester belonging to the pyrazolo[1,5-a]pyridine class, a privileged bicyclic scaffold widely employed in drug discovery programs targeting kinases, adenosine receptors, and cardiovascular disorders [1]. This compound features a boronic acid pinacol ester moiety at the 5-position of the fused pyridine ring (IUPAC: 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine), with molecular formula C₁₃H₁₇BN₂O₂ and molecular weight 244.1 g/mol [2]. Its primary utility lies in serving as a boron reagent for Suzuki-Miyaura cross-coupling reactions, enabling the installation of diverse aryl, heteroaryl, or vinyl substituents at the 5-position of the pyrazolo[1,5-a]pyridine core . This compound exists within a broader family of pyrazolo[1,5-a]pyridine boronic esters with varying substitution patterns, including the 3-boronic ester (CAS 1207557-48-9) and the 6-boronic ester, each offering distinct regioisomeric access to the scaffold.

Why 5-Position Boronic Esters Are Not Interchangeable with 3- or 6-Position Analogs in Pyrazolo[1,5-a]pyridine Derivatization


Within the pyrazolo[1,5-a]pyridine scaffold, the position of boron substitution directly determines the regioisomeric identity of the Suzuki-coupling product. The 5-position (on the pyridine ring) and the 3-position (on the pyrazole ring) represent electronically and sterically distinct environments that cannot be interchanged without altering the molecular architecture and, consequently, the pharmacological profile of the final compound. The 3-position boronic ester (CAS 1207557-48-9) has been extensively optimized for large-scale synthesis and high-throughput coupling to produce 3-(hetero)arylpyrazolo[1,5-a]pyridines, a class with established activity as adenosine A1 antagonists and kinase inhibitors [1]. In contrast, the 5-boronic ester provides complementary access to 5-substituted analogs, which may exhibit distinct biological activities or serve as key intermediates in divergent synthetic strategies. Procurement selection between these regioisomers is dictated by the targeted substitution pattern in the final compound; substituting one for the other yields an entirely different regioisomeric product, fundamentally altering structure-activity relationships. Further complicating generic substitution, boronic esters as a class are susceptible to pH-dependent hydrolysis, and the hydrolysis rates of heteroaryl boronic esters can vary based on the electronic environment of the specific ring position [2].

Quantitative Comparative Evidence: Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester vs. 3-Position Analog


Regioisomeric Selectivity: 5-Position Boronic Ester Provides Exclusive Access to 5-Substituted Pyrazolo[1,5-a]pyridines

Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester enables exclusive functionalization at the 5-position of the fused pyridine ring. The 3-position analog (CAS 1207557-48-9) provides exclusive access to the 3-position. These regioisomers are not interchangeable; use of the 3-boronic ester yields 3-substituted products, while the 5-boronic ester yields 5-substituted products [1]. In the pyrazolo[1,5-a]pyridine scaffold, the pyridine ring positions (4, 5, 6, 7) and pyrazole ring positions (2, 3) represent distinct electronic and steric environments that confer different pharmacological properties upon substitution [2].

Medicinal Chemistry Suzuki-Miyaura Coupling Regioselective Synthesis

Commercial Availability and Procurement Accessibility: 5-Boronic Ester Offered with COA/HPLC Documentation vs. 3-Boronic Ester Analytical Limitations

Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester is commercially available from multiple vendors (Leyan, Biomart, CymitQuimica) with stated purity ≥97–98% and accompanying certificates of analysis (COA) including HPLC, MS, and optionally NMR spectra . In contrast, the widely available 3-position analog (CAS 1207557-48-9) from Sigma-Aldrich (AldrichCPR) is sold 'as-is' without vendor-collected analytical data, with Sigma-Aldrich explicitly stating that 'buyer assumes responsibility to confirm product identity and/or purity' .

Chemical Procurement Analytical Chemistry Quality Control

Synthetic Optimization Precedent: 3-Boronic Ester Requires Specialized Conditions for Viable Yields

The synthesis of pyrazolo[1,5-a]pyridine boronic esters is non-trivial. Literature reports indicate that the 3-boronic ester analog (compound 10 in Bethel et al., 2012) was previously reported in only two publications and isolated in a low 18% yield from metal-halogen exchange, or used crude after borylation with Pd(OAc)₂ and bis(pinacolato)diboron [1]. An optimized route using iPrMgCl·LiCl and iPrOBPin in THF at 5°C achieved 90% yield for the 3-boronic ester, demonstrating that yields are highly condition-dependent [1]. While specific synthetic yield data for the 5-boronic ester is not publicly disclosed in primary literature, the documented sensitivity of pyrazolo[1,5-a]pyridine borylation to reaction conditions underscores that synthetic accessibility and yield are not uniform across regioisomers, and the 5-boronic ester may present distinct synthetic challenges or advantages [1].

Process Chemistry Organometallic Synthesis Scale-up

Optimal Research and Procurement Applications for Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester


Synthesis of 5-Aryl or 5-Heteroaryl Pyrazolo[1,5-a]pyridines for Structure-Activity Relationship (SAR) Studies

This compound is the definitive reagent for installing aryl or heteroaryl substituents specifically at the 5-position of the pyrazolo[1,5-a]pyridine core via Suzuki-Miyaura coupling. Given that pyrazolo[1,5-a]pyridines are privileged scaffolds in kinase inhibitor and adenosine receptor antagonist discovery programs [1], the ability to systematically explore substitution at the 5-position—a distinct pharmacophoric region from the more commonly explored 3-position—enables comprehensive SAR expansion. The 5-boronic ester is the only direct route to 5-substituted analogs; alternative routes require de novo construction of the bicyclic core with pre-installed 5-substitution, a less modular and more time-intensive approach.

High-Throughput Chemistry and Parallel Synthesis Requiring Verified Purity and Analytical Documentation

For medicinal chemistry campaigns employing high-throughput parallel synthesis or automated library production, the availability of vendor-verified analytical data (COA, HPLC, MS, NMR) is critical for minimizing failed reactions and downstream purification bottlenecks. Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester is supplied by multiple vendors with ≥97–98% purity and accompanying analytical documentation . This reduces the need for pre-reaction quality control and enhances batch-to-batch reproducibility in parallel synthesis workflows, a notable advantage over certain 3-position analog sources that do not provide analytical data .

Divergent Synthesis of Dual-Substituted Pyrazolo[1,5-a]pyridine Derivatives via Sequential Functionalization

The 5-boronic ester serves as a key building block for constructing 3,5-disubstituted pyrazolo[1,5-a]pyridines through iterative coupling strategies. For example, a 3-bromo- or 3-iodo-pyrazolo[1,5-a]pyridine intermediate can undergo Suzuki coupling at the 5-position using this boronic ester, followed by a second orthogonal coupling at the 3-position [1]. Alternatively, this compound can be employed in one-pot, sequential Suzuki couplings to rapidly generate diverse libraries of bis-arylated pyrazolo[1,5-a]pyridines. This divergent approach maximizes scaffold diversification efficiency, a key consideration for lead optimization programs.

Academic and Industrial Laboratories Prioritizing Supply Chain Reliability and Multi-Vendor Sourcing

Procurement of the 5-boronic ester is supported by multiple global vendors including Leyan (China), Biomart/Zhisu Ke (China), and CymitQuimica/Fluorochem (Europe), with available stock quantities ranging from 50 mg to gram scale . This multi-vendor availability provides supply chain redundancy and competitive pricing options, reducing the risk of single-source dependency for long-term research programs. For laboratories requiring rapid delivery within specific regions, the compound's presence in both Asian and European supply chains offers logistical flexibility compared to single-source specialty reagents.

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